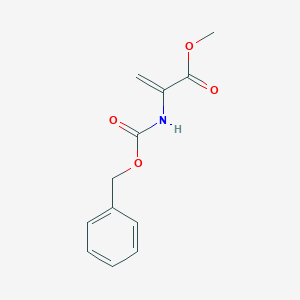

Z-Dehydro-Ala-OMe

Descripción general

Descripción

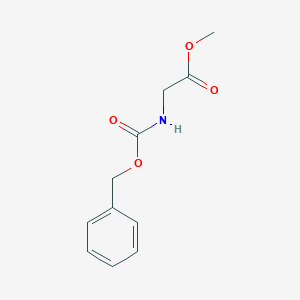

Z-Dehydro-Ala-OMe, also known as N-Cbz-Dehydroalanine methyl ester or Z-Dehydroalanine methyl ester, is a compound with the molecular formula C12H13NO4 . It is used for research and development purposes .

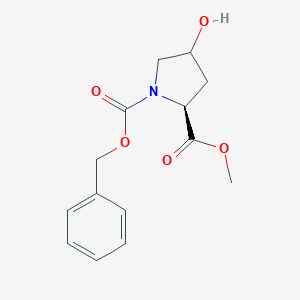

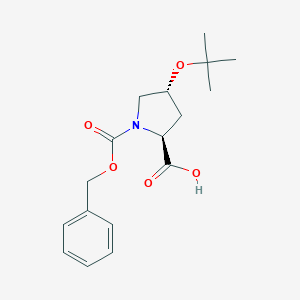

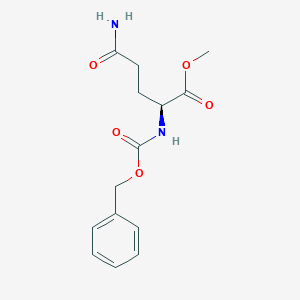

Molecular Structure Analysis

The molecular weight of this compound is 235.24 g/mol . Its structure includes a benzyl group (C6H5CH2), a carbonyl group (O=C), an amino group (NH), a double bond (C=C), and a methyl ester group (CO2CH3) .

Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±42.0 °C at 760 mmHg, and a flash point of 170.3±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 65 Å2 .

Aplicaciones Científicas De Investigación

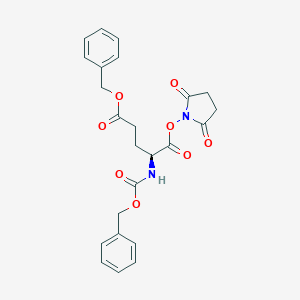

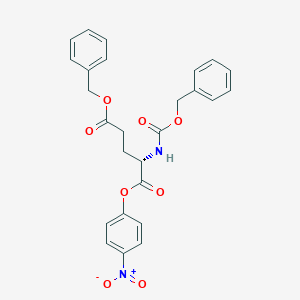

Green Technologies in Peptide Synthesis

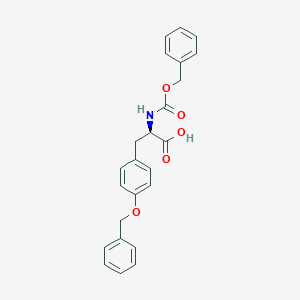

A study by Ungaro et al. (2015) highlights the synthesis of the bitter-taste dipeptide Ala-Phe, starting from Z-Ala-OH, using a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles. This process demonstrates a clean, synthetic route with potential applications in the food industry as a caffeine substitute. The approach underscores the role of Z-Dehydro-Ala-OMe derivatives in promoting green chemistry by enabling stereoselective, economical production of peptides using enzymes and magnetic nanoparticles (Ungaro et al., 2015).

Conformational Studies

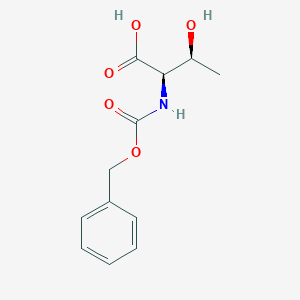

Research on dehydrophenylalanine-containing peptides, which are structurally related to this compound, sheds light on the solution conformations of such peptides. Uma et al. (2009) synthesized tetrapeptides containing a Z-dehydrophenylalanine residue to investigate their conformation through nuclear magnetic resonance (NMR) spectroscopy. These studies contribute to understanding the dynamic equilibrium between different conformations, providing insights into peptide design and function (Uma et al., 2009).

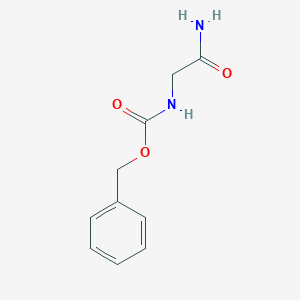

Enzymatic Peptide Synthesis

Quiroga et al. (2008) explored the synthesis of the bitter dipeptide precursor Z-Ala-Phe-OMe using proteases from the latex of Araujia hortorum fruits in aqueous-organic media. This study illustrates the application of this compound derivatives in enzymatic synthesis, highlighting the role of specific enzymes in forming peptide bonds and the potential for producing small peptides efficiently (Quiroga et al., 2008).

Safety and Hazards

When handling Z-Dehydro-Ala-OMe, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, seek immediate medical attention .

Mecanismo De Acción

Target of Action

Z-Dehydro-Ala-OMe, also known as N-Cbz-Dehydroalanine methyl ester or Z-Dehydroalanine methyl ester , is a compound used in peptide synthesis

Mode of Action

As a compound used in peptide synthesis , it likely interacts with other amino acids or peptides to form larger peptide chains.

Biochemical Pathways

As a compound used in peptide synthesis , it likely plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Pharmacokinetics

As a compound used in peptide synthesis , its bioavailability would likely depend on the specific context of its use.

Result of Action

As a compound used in peptide synthesis , it likely contributes to the formation of peptide bonds, which are essential for the structure and function of proteins.

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy in peptide synthesis .

Propiedades

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFUIEDYPRMRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393314 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21149-17-7 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

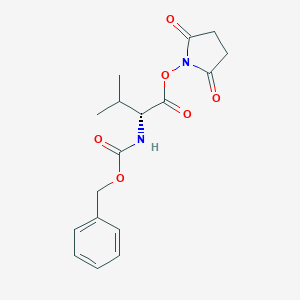

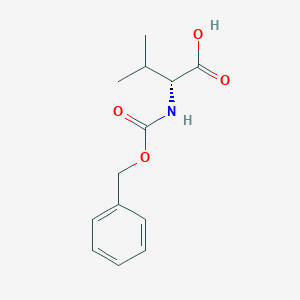

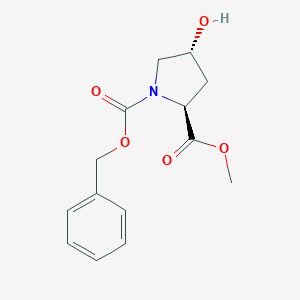

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.